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Compound Name: Fmoc-9-aminononanoic acid

Cat. No.: B1463676 Get Quote

For researchers, scientists, and drug development professionals, the selection of a chemical

linker is a critical decision that profoundly influences the properties of a final molecule, be it a

peptide, a bioconjugate, or a Proteolysis Targeting Chimera (PROTAC). The Fmoc-9-
aminononanoic acid linker, a long-chain aliphatic spacer, offers a unique combination of

flexibility, hydrophobicity, and synthetic versatility. This guide provides an objective comparison

of this linker with common alternatives, supported by established chemical principles, and

presents detailed protocols for its application.

Core Advantages of Fmoc-9-aminonanoic Acid
Fmoc-9-aminononanoic acid is a bifunctional molecule featuring a nine-carbon alkane chain.

One terminus is a carboxylic acid, and the other is an amine protected by a

fluorenylmethoxycarbonyl (Fmoc) group.[1] This structure imparts several key advantages:

Extended and Flexible Spacer: The nine-carbon chain provides significant length and

rotational freedom, allowing conjugated molecules (e.g., a warhead and an E3 ligase ligand

in a PROTAC) to adopt optimal orientations with minimal steric hindrance.[2]

Hydrophobic Character: Unlike hydrophilic polyethylene glycol (PEG) linkers, the aliphatic

nature of the aminononanoic acid chain is hydrophobic.[2][3] This property can be

strategically employed to influence the overall physicochemical properties of the final

conjugate, such as its solubility and cell permeability.[4] In some contexts, alkyl linkers have

demonstrated superior performance over PEG linkers in promoting the degradation activity

of PROTACs.[5]
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Synthetic Versatility: As an Fmoc-protected amino acid, it is fully compatible with standard

Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is readily removed

under mild basic conditions (e.g., piperidine), which are orthogonal to the acidic conditions

used for final cleavage from the resin and deprotection of most side chains.[6][7] The

terminal carboxylic acid allows for standard amide bond formation.[1]

Comparison with Alternative Linkers
The choice of linker involves a trade-off between properties like hydrophobicity, flexibility, and

synthetic accessibility. The optimal choice is highly dependent on the specific application.
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Linker Class Example(s)
Key
Characteristic
s

Primary
Advantages

Potential
Disadvantages

Long-Chain

Aliphatic

Fmoc-9-

aminononanoic

acid, Fmoc-8-

aminooctanoic

acid

Length: ~12-15

Å; High flexibility;

Hydrophobic.

Provides

significant spatial

separation; can

favorably

influence

molecular

conformation for

cell permeability

and target

engagement.[4]

May decrease

aqueous

solubility of the

final conjugate;

potential for non-

specific

hydrophobic

interactions.[2]

Short-Chain

Aliphatic

Fmoc-4-

aminobutanoic

acid, Fmoc-6-

aminohexanoic

acid (Ahx)

Length: ~6-9 Å;

Moderate

flexibility;

Hydrophobic.

Synthetically

simple and

stable; provides

a rigid and

defined distance

when needed.[3]

[8]

May not provide

sufficient length

to avoid steric

clash between

conjugated

moieties;

hydrophobicity

can still be a

concern.

PEG-Based

Fmoc-NH-

(PEG)n-COOH

(e.g., n=2, 4, 6)

Variable length;

High flexibility;

Hydrophilic.

Excellent

hydrophilicity

improves

aqueous

solubility;

biocompatible

and well-

established in

drug delivery.[2]

Can have

reduced

metabolic

stability

compared to

alkyl chains; may

negatively impact

PROTAC activity

in some cases.

[2][5]

Rigid / Cyclic Piperazine,

Piperidine

derivatives,

Constrained

conformation;

Pre-organizes

the molecule into

a bioactive

More complex

synthesis;

reduced flexibility
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Proline-based

linkers

often contain

cyclic structures.

conformation,

potentially

enhancing

ternary complex

stability and

potency in

PROTACs.[2]

may prevent

optimal target

binding.[9]

Experimental Protocols
The following are generalized protocols illustrating how to incorporate and utilize the Fmoc-9-
aminononanoic acid linker in common synthetic workflows.

Protocol 1: Incorporation of Fmoc-9-aminononanoic
Acid in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of the linker onto a resin-bound peptide chain with

a free N-terminal amine.

1. Materials:

Peptide-resin with a free amine (e.g., after Fmoc deprotection)

Fmoc-9-aminononanoic acid

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (N,N-Dimethylformamide)

Washing Solvents: Dichloromethane (DCM)

Deprotection Solution: 20% piperidine in DMF

2. Procedure:
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Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If

the N-terminal residue is Fmoc-protected, perform deprotection by treating the resin twice

with 20% piperidine in DMF for 10 minutes each time. Wash the resin thoroughly with DMF

(3x) and DCM (3x).

Activation of Linker: In a separate vial, dissolve Fmoc-9-aminononanoic acid (3

equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in

DMF. Allow the solution to pre-activate for 1-2 minutes.

Coupling Reaction: Add the activated linker solution to the washed, deprotected peptide-

resin. Agitate the mixture at room temperature for 2-4 hours.

Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with

DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

Confirmation (Optional): Perform a Kaiser test on a small sample of the resin. A negative

result (yellow beads) indicates successful and complete coupling to the primary amine.

Chain Elongation or Cleavage: The resin is now ready for the deprotection of the linker's

Fmoc group (using 20% piperidine/DMF) to continue peptide chain elongation or for final

cleavage and deprotection of the entire construct.

Protocol 2: Synthesis of a PROTAC using Fmoc-9-
aminononanoic Acid
This protocol outlines the final solution-phase coupling step to conjugate a warhead to the

linker, which is already attached to an E3 ligase ligand.

1. Materials:

Ligand-Linker intermediate: E3 Ligase Ligand-NH-CO-(CH₂)₈-COOH (prepared by

synthesizing on resin and cleaving, leaving the carboxylic acid terminus free)

Target Protein Ligand ("Warhead") with a free amine (Warhead-NH₂)

Coupling Reagent: HATU or EDC/HOBt
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Base: DIPEA

Solvent: Anhydrous DMF or DMSO

Purification: Reverse-phase HPLC

2. Procedure:

Dissolution: Dissolve the Ligand-Linker intermediate (1 equivalent) and the Warhead-NH₂

(1.1 equivalents) in anhydrous DMF.

Coupling Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the

solution.

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at

room temperature overnight. Monitor the reaction progress by LC-MS to confirm the

formation of the final PROTAC product.

Work-up: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g.,

ethyl acetate) and wash with water and brine to remove DMF and excess reagents. Dry the

organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the

final, high-purity PROTAC molecule.

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution

mass spectrometry and NMR.

Visualizations
Workflow for Linker Incorporation in SPPS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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